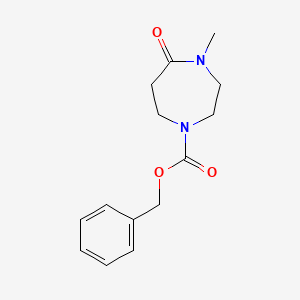
Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate” is a chemical compound with the CAS Number: 1359072-90-4 . It has a molecular weight of 262.31 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H18N2O3 . The InChI Code for this compound is 1S/C14H18N2O3/c1-15-9-10-16(8-7-13(15)17)14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate and its derivatives are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds. A study by Dzedulionytė et al. (2022) introduced a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which can further undergo cyclisation to yield various heterocyclic compounds, showcasing the versatility of similar structures in synthesizing fused heterocyclic compounds (Dzedulionytė et al., 2022).
Pharmaceutical Applications
In pharmaceutical research, compounds structurally related to this compound have been explored for various therapeutic applications. The synthesis and functionalization of diazepine derivatives are crucial for developing new therapeutic agents, as indicated by research focusing on the synthesis of benzo[e][1,4]diazepin-3-ones. These compounds have potential applications in medicine and chemistry due to their diverse biological activities, including antimicrobial and anticancer properties (Geng et al., 2019).
Catalysis
This compound derivatives have also found applications in catalysis. For example, manganese(III) complexes of bisphenolate ligands derived from similar structures have been studied for their catalytic ability in olefin epoxidation reactions. These studies highlight the importance of ligand structure on the reactivity and selectivity of the catalytic process, underscoring the potential of diazepane derivatives in fine-tuning catalytic reactions (Sankaralingam & Palaniandavar, 2014).
Environmental Stability and Degradation
The stability and degradation of benzodiazepine derivatives, including those related to this compound, in environmental settings have been studied. These investigations provide insights into the fate of pharmaceutical compounds during water treatment processes and their potential environmental impacts. For instance, the aqueous chlorination of diazepam and its metabolites has been examined to understand the transformation products and pathways during water treatment, offering a glimpse into the environmental fate of structurally related compounds (Yang et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15-9-10-16(8-7-13(15)17)14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASXLAHWGMUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide](/img/structure/B2691787.png)
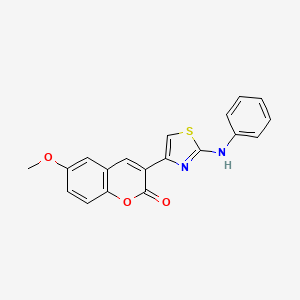

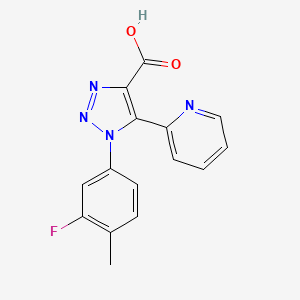
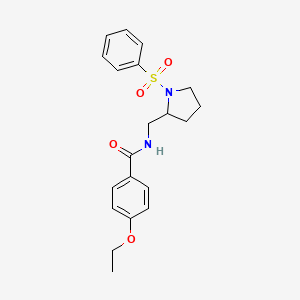
![4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2691793.png)
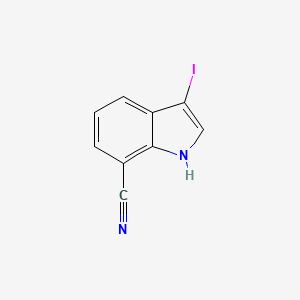

![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2691799.png)
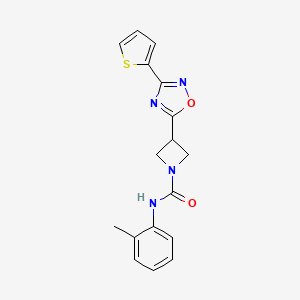
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2691803.png)
![N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2691804.png)
![8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2691805.png)
amine](/img/structure/B2691807.png)
